3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide

Vue d'ensemble

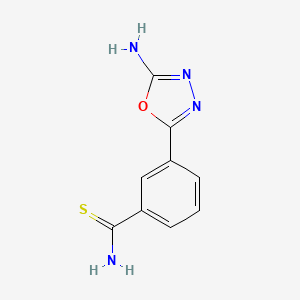

Description

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide is a chemical compound characterized by its unique structure, which includes a benzene ring, a carbothioamide group, and an oxadiazole ring with an amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method is the cyclization of thiosemicarbazide derivatives with aromatic aldehydes or ketones under acidic conditions. The reaction conditions often require heating and the use of catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of method depends on factors such as the scale of production, cost, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that compounds related to 3-(5-amino-1,3,4-oxadiazol-2-yl)benzene derivatives can inhibit histone deacetylases (HDACs), which are critical in cancer progression. A notable study showed that certain oxadiazole derivatives increased the percentage of apoptotic cells in human cancer cell lines such as MCF-7 and HeLa, suggesting their potential as anticancer agents .

Anticonvulsant Properties

The compound has also been tested for anticonvulsant activity. In a study involving a series of synthesized oxadiazole derivatives, it was found that some exhibited promising results against seizures induced by maximal electroshock (MES), indicating their potential therapeutic use in epilepsy .

Inhibitory Effects on Enzymes

The synthesis of 3-(5-amino-1,3,4-oxadiazol-2-yl)benzene derivatives has shown inhibitory effects on various enzymes linked to cancer and other diseases. For example, compounds have been identified as potent inhibitors of focal adhesion kinase (FAK), a protein implicated in cancer cell migration and invasion .

Agricultural Applications

Pesticidal Activity

Oxadiazole compounds have been explored for their pesticidal properties. Research has indicated that certain derivatives can act as effective fungicides and insecticides. The structural characteristics of 3-(5-amino-1,3,4-oxadiazol-2-yl)benzene derivatives may enhance their efficacy against specific agricultural pests and diseases .

Materials Science

Polymeric Applications

The incorporation of oxadiazole moieties into polymeric materials has been studied for enhancing thermal stability and mechanical properties. Compounds like 3-(5-amino-1,3,4-oxadiazol-2-yl)benzene derivatives can be used as additives in polymer formulations to improve performance under heat and stress conditions .

Case Studies

Mécanisme D'action

The mechanism by which 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide exerts its effects involves its interaction with molecular targets and pathways. The amino group on the oxadiazole ring can form hydrogen bonds with biological targets, while the carbothioamide group can participate in covalent bonding. These interactions can modulate biological processes, leading to the observed effects.

Comparaison Avec Des Composés Similaires

3-(4-Amino-1,2,5-oxadiazol-3-yl)benzene-1-carbothioamide

3-(5-Amino-1,3,4-oxadiazol-2-yl)thiophene-1-carbothioamide

3-(5-Amino-1,3,4-oxadiazol-2-yl)pyridine-1-carbothioamide

Uniqueness: 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and pharmacokinetic properties, making it a unique candidate for various applications.

Activité Biologique

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features an oxadiazole ring system, which is known for its pharmacological significance. The amino group at the 5-position of the oxadiazole enhances its potential biological interactions.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity

- Antimicrobial Activity

These activities are attributed to the unique structural characteristics of the oxadiazole moiety.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Cell Line Studies : A study conducted by Slawinski et al. (2017) evaluated various oxadiazole derivatives against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that compounds with oxadiazole rings exhibited significant cytotoxicity, leading to increased apoptosis in cancer cells .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For example, compounds similar to 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene derivatives have shown HDAC inhibitory activity .

Table 1: Summary of Anticancer Activity in Various Studies

| Study Reference | Cell Lines Tested | Key Findings |

|---|---|---|

| Slawinski et al. (2017) | HCT-116, MCF-7, HeLa | Significant cytotoxicity and apoptosis induction |

| Valente et al. (2014) | Various | Inhibition of HDACs linked to increased anticancer potency |

| Zhang et al. (2014) | HEPG2, MCF7 | Broad-spectrum anticancer activity observed |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Dhumal et al. (2016) reported that compounds containing the 1,3,4-oxadiazole ring demonstrated substantial antibacterial activity against Mycobacterium bovis BCG and other microbial strains .

The antimicrobial action is believed to involve the inhibition of key enzymes involved in fatty acid synthesis within bacterial cells. For example, the inhibition of enoyl-acyl carrier protein reductase (FabI) was identified as a significant mechanism for certain oxadiazole derivatives .

Table 2: Antimicrobial Activity Overview

| Study Reference | Microbial Strains Tested | Key Findings |

|---|---|---|

| Dhumal et al. (2016) | Mycobacterium bovis BCG | Strong inhibitory effects observed |

| Salama et al. (2020) | Various Gram-positive bacteria | Higher activity compared to standard antibiotics |

Case Studies

Case Study 1 : A study by Roy et al. (2017) synthesized a series of oxadiazole derivatives and tested their efficacy in EAC-bearing mice models. The results showed a marked increase in survival rates among treated animals compared to controls .

Case Study 2 : In another investigation by Zheng et al., novel phenylazo-containing oxadiazoles were synthesized and tested for their anticancer properties. The findings indicated that these compounds exhibited promising activity against various cancer cell lines .

Propriétés

IUPAC Name |

3-(5-amino-1,3,4-oxadiazol-2-yl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-7(15)5-2-1-3-6(4-5)8-12-13-9(11)14-8/h1-4H,(H2,10,15)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMNKYTYUZYLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=S)N)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.